Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride
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Overview
Description
Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C10H14ClNOS. It is a yellow to brown solid with a melting point of 251-254°C . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride typically involves the reaction of piperidine derivatives with thiophene-2-carboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidin-4-yl(thiophen-2-yl)methanone hydrochloride include:
- Piperidin-4-yl(thiophen-3-yl)methanone
- Piperidin-4-yl(furan-2-yl)methanone
- Piperidin-4-yl(pyridin-2-yl)methanone
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a thiophene moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
piperidin-4-yl(thiophen-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVCWVIIKWIMCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594694 |
Source
|
Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219540-76-8 |
Source
|
Record name | (Piperidin-4-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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